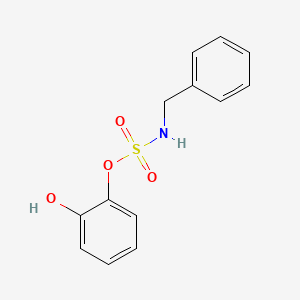

N-benzyl(2-hydroxyphenyl)sulfamate

Description

Historical Context of Sulfamate Derivatives in Drug Discovery

The medicinal utility of sulfamate derivatives traces back to the mid-20th century, with seminal work on steroid sulfatase inhibitors and carbonic anhydrase modulators. Early sulfamates like topiramate (an antiepileptic) and irosustat (a steroid sulfatase inhibitor) demonstrated the pharmacophore’s capacity to interact with enzymatically diverse targets. The discovery that aryl O-sulfamates could irreversibly inhibit steroid sulfatase—a key enzyme in estrogen biosynthesis—sparked interest in oncology, particularly for hormone-dependent cancers.

A critical breakthrough occurred with the recognition that sulfamates enable multitarget engagement. For instance, dual aromatase-steroid sulfatase inhibitors (DASIs) combined hormonal modulation with antiproliferative effects, while derivatives like STX140 exhibited microtubule-disrupting activity in hormone-independent tumors. These advances underscored the sulfamate group’s versatility as a hydrogen-bond donor/aceptor and its ability to mimic phosphate groups in biological systems.

N-Benzyl(2-hydroxyphenyl)sulfamate builds upon this legacy by incorporating a benzyl group and phenolic hydroxyl—structural features absent in first-generation sulfamates. This modification likely alters electronic distribution across the aromatic ring, potentially enhancing interactions with hydrophobic binding pockets or modulating sulfamate group reactivity.

Structural Uniqueness Within the Aryl O-Sulfamate Pharmacophore Family

The compound’s structure (C₁₃H₁₃NO₄S) features three critical regions:

- Sulfamate Core : The -O-SO₂-NH- group, common to all aryl sulfamates, facilitates hydrogen bonding with enzyme active sites. Quantum mechanical studies suggest its planar geometry allows for optimal charge distribution during target engagement.

- 2-Hydroxyphenyl Moiety : The ortho-hydroxy group introduces intramolecular hydrogen bonding potential with the sulfamate oxygen, creating a pseudo-six-membered ring that may constrain molecular conformation. This contrasts with non-hydroxylated analogs like irosustat, where greater rotational freedom exists.

- N-Benzyl Substituent : The benzyl group at the sulfamate nitrogen provides steric bulk and π-π stacking capabilities absent in simpler N-alkyl derivatives. Comparative studies of N-methyl vs. N-benzyl sulfamates show up to 100-fold differences in steroid sulfatase inhibition, highlighting the benzyl group’s importance for target affinity.

Table 1: Structural Comparison with Representative Sulfamates

The phenolic hydroxyl introduces pH-dependent ionization (pKa ~10), which may influence membrane permeability. At physiological pH, the predominantly deprotonated oxygen could enhance solubility via hydrogen bonding with aqueous media—a property exploited in prodrug designs. Meanwhile, the benzyl group’s hydrophobicity may promote interactions with plasma proteins or lipid bilayers, extending circulation time compared to polar analogs.

Synthetic challenges arise from the compound’s labile sulfamate group. During preparation, competing reactions like hydrolysis or N-demethylation require careful control of reaction conditions. A reported synthesis route involves protecting the phenolic hydroxyl with a tert-butyldimethylsilyl group before sulfamation, followed by benzylation and deprotection. This mirrors strategies used in lacosamide synthesis, where sequential functionalization prevents unwanted side reactions.

Properties

IUPAC Name |

(2-hydroxyphenyl) N-benzylsulfamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c15-12-8-4-5-9-13(12)18-19(16,17)14-10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRNPKYVAOXNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl(2-hydroxyphenyl)sulfamate can be synthesized through the reaction of 2-hydroxyphenylsulfamic acid with benzyl chloride under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-benzyl(2-hydroxyphenyl)sulfamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into sulfamic acid derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfamic acid derivatives.

Substitution: Various substituted phenylsulfamates.

Scientific Research Applications

N-benzyl(2-hydroxyphenyl)sulfamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl(2-hydroxyphenyl)sulfamate involves its interaction with molecular targets and pathways in biological systems. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The compound’s sulfamate group is known to interact with active sites of enzymes, leading to inhibition of their activity . This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .

Comparison with Similar Compounds

Sulfamate vs. Phenol Derivatives

The sulfamate group is critical for activity. In THIQ-based analogs:

- Compound 20b (phenol derivative lacking sulfamate) showed inferior antiproliferative activity (GI₅₀ >8.4 μM in DU-145 prostate cancer cells) compared to its sulfamoylated counterpart 20c (GI₅₀ 2.1 μM) .

- However, in 2-phenylindole derivatives, hydroxylated analogs ([^147], [^148]) inhibited streptococcal hyaluronidase (SagHyal) as effectively as sulfamates, suggesting context-dependent roles for sulfamate vs. hydroxyl groups .

Substituent Effects on the N-Benzyl Ring

The position and nature of substituents on the N-benzyl ring significantly modulate activity:

- Methoxy Substitution: 3'-Methoxy (compound 20c) achieved a GI₅₀ of 2.1 μM in DU-145 cells, four-fold more potent than 2'-methoxy (20b, GI₅₀ 8.4 μM) . In quinazolinone derivatives, meta-methoxy substitution (compound 17) enhanced activity (FAR = 1.55) compared to para-methoxy (compound 18, FAR <1.55) .

- Chloro Substitution : Dichloro-substituted N-benzyl THIQ sulfamates demonstrated improved antiproliferative activity, though exact data are pending .

- Trifluoromethyl vs. Methoxy : Replacing meta-trifluoromethyl with meta-methoxy (compound 17) increased activity, highlighting the superiority of electron-donating groups in certain contexts .

Linker and Conformational Effects

- Methylene Linker : N-Benzyl THIQ sulfamates (e.g., 20b, 20c) outperformed N-benzoyl or N-benzenesulfonyl analogs due to the methylene linker’s flexibility, which minimizes steric hindrance and off-target interactions .

- C-3 Substitution: Introducing substituents at C-3 of the THIQ core restricted N-benzyl rotation, favoring conformations that mimic steroidal D-ring interactions. This led to nanomolar activity in some derivatives (e.g., compound 15: GI₅₀ 20 nM) .

Key Comparative Data

Table 1: Antiproliferative and Tubulin Inhibition Activities

Table 2: Substituent Effects on N-Benzyl Ring

Mechanistic Insights and Structural-Activity Relationships (SAR)

- Sulfamate Necessity : Sulfamates generally outperform hydroxyl or unsubstituted analogs in microtubule disruption, except in hyaluronidase inhibition, where hydroxyl groups suffice .

- Substituent Position : Meta-substitution on the N-benzyl ring maximizes steric and electronic complementarity with tubulin’s colchicine-binding site .

- Conformational Restriction : C-3 substitution in THIQ derivatives locks the N-benzyl group into bioactive conformations, enhancing potency .

Biological Activity

N-benzyl(2-hydroxyphenyl)sulfamate is an organic compound that has garnered attention in recent years for its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is characterized by a benzyl group attached to a sulfamate functional group linked to a 2-hydroxyphenyl moiety.

- CAS Number : 74282-81-8

- Molecular Formula : C13H13NO3S

The primary target of this compound is Carbonic Anhydrase IX (CA-IX) , an enzyme involved in pH regulation and tumor microenvironment modulation. The compound interacts with CA-IX, leading to alterations in its function, which may affect cellular processes such as proliferation and transformation.

Biochemical Pathways :

- pH Regulation : By inhibiting CA-IX, the compound may disrupt normal pH balance within cells, potentially leading to altered metabolic pathways.

- Cell Proliferation : The interaction with CA-IX can influence cell growth and survival, making it a candidate for anticancer therapies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluating sulfamate derivatives found that certain compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria.

| Microbe | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (Gram-positive) | 10 µM |

| Escherichia coli (Gram-negative) | 5 µM |

These findings suggest that the compound could be further explored for potential applications in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines by targeting CA-IX.

Case Study :

In a study published in PubMed, primary sulfamates were evaluated for their ability to inhibit carbonic anhydrases. The results indicated that these compounds could serve as moderate to strong inhibitors of CA activity, with implications for cancer treatment strategies targeting hypoxic tumors .

Research Findings

- Synthesis and Characterization : The synthesis of this compound has been documented with methods involving nucleophilic substitution reactions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

- Biological Evaluation : A comprehensive evaluation included testing against various cancer cell lines, revealing dose-dependent cytotoxic effects. The IC50 values obtained from these studies indicate promising efficacy in inhibiting tumor growth.

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to CA-IX, providing insights into its potential as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for preparing N-benzyl(2-hydroxyphenyl)sulfamate?

- Methodological Answer : N-Benzyl derivatives are typically synthesized via nucleophilic substitution or protection strategies. Primary amines can react with benzyl halides under mild basic conditions (e.g., K₂CO₃ in DMF) to form stable N-benzyl intermediates. For sulfamate introduction, sulfamoylation using sulfamoyl chloride in the presence of a base (e.g., pyridine) is effective. Post-synthetic deprotection of the benzyl group can be achieved via catalytic hydrogenation (Pd/C, H₂) or acidolysis (e.g., TFA). Ensure purity by recrystallization or column chromatography .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. Key bond lengths (e.g., S–N ≈ 1.63 Å, S–O ≈ 1.43 Å) and angles (e.g., O–S–O ≈ 119°) should align with sulfamate norms. Complementary techniques include:

- NMR : Verify aromatic protons (δ 6.8–7.5 ppm for phenyl groups) and sulfamate NH (δ ~8–10 ppm).

- FT-IR : Confirm sulfamate S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹).

- Mass spectrometry : Ensure molecular ion peaks match theoretical values .

Advanced Research Questions

Q. What is the role of the sulfamate group in modulating antiproliferative activity?

- Methodological Answer : The sulfamate group enhances hydrogen-bonding interactions with biological targets (e.g., tubulin). In THIQ-based chimeric microtubule disruptors, sulfamate derivatives (e.g., compound 20c ) showed GI₅₀ values of 2.1 μM in DU-145 prostate cancer cells, compared to inactive phenol analogs. Computational docking studies suggest sulfamate oxygen atoms interact with Thr179 and Lys254 residues in the colchicine-binding site of tubulin. Validate via competitive colchicine-binding assays (IC₅₀ ~1.8 μM for optimized analogs) .

Q. How do structural modifications to the N-benzyl moiety affect biological activity?

- Methodological Answer : A 3′-methoxy substitution on the N-benzyl group (e.g., compound 20c ) improved antiproliferative activity by 4-fold compared to 2′-methoxy analogs. This is attributed to enhanced hydrophobic interactions and optimal steric alignment with tubulin’s β-subunit. SAR studies recommend:

- Linker optimization : Methylene (–CH₂–) linkers outperform benzoyl or benzenesulfonyl groups.

- Substituent positioning : Para-substitutions reduce activity due to torsional strain, while meta-substitutions maximize target engagement .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetics or off-target effects. Address via:

- Metabolic stability assays : Use liver microsomes to identify labile groups (e.g., esterases cleave benzyl esters).

- Tissue distribution studies : Radiolabeled analogs (e.g., compound 12f ) showed broad tissue penetration in hollow fiber assays.

- Proteomic profiling : Rule out off-target kinase inhibition using kinome-wide screens .

Q. What experimental strategies validate the tubulin polymerization inhibition mechanism?

- Methodological Answer :

- Turbidimetric assays : Monitor tubulin polymerization kinetics at 350 nm (37°C). IC₅₀ values for lead compounds (e.g., 15 ) should align with clinical benchmarks (e.g., combretastatin A-4: IC₅₀ ~1.2 μM).

- Immunofluorescence microscopy : Confirm microtubule destabilization in treated cells (e.g., disrupted mitotic spindles).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and purified tubulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.